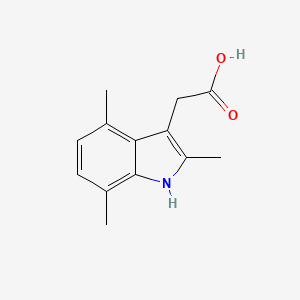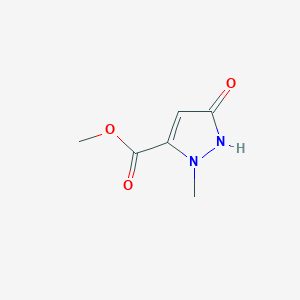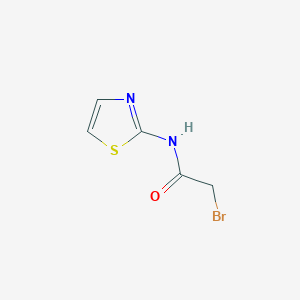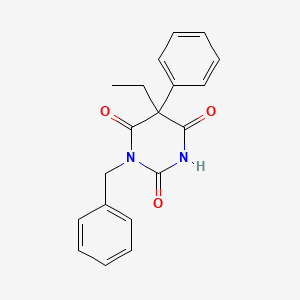
(2,4,7-trimethyl-1H-indol-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2,4,7-Trimethyl-1H-indol-3-yl)acetic acid” is a chemical compound with the CAS Number: 5435-43-8 . It has a molecular weight of 217.27 .
Molecular Structure Analysis
The molecular structure of “(2,4,7-trimethyl-1H-indol-3-yl)acetic acid” is represented by the formula C13H15NO2 . The InChI code for this compound is 1S/C13H15NO2/c1-7-4-8(2)13-11(5-7)10(6-12(15)16)9(3)14-13/h4-5,14H,6H2,1-3H3, (H,15,16) .Physical And Chemical Properties Analysis
“(2,4,7-Trimethyl-1H-indol-3-yl)acetic acid” is a solid at room temperature .Applications De Recherche Scientifique
- This compound is a derivative of indole, which is a common structure in many natural products and pharmaceuticals . It’s often used as a building block in chemical synthesis .
- Indole derivatives, including “(2,4,7-trimethyl-1H-indol-3-yl)acetic acid”, are known to have plant growth-regulating properties .
- These compounds are typically applied to plants in a solution, and they can affect processes like cell elongation and division .
- The results of these applications can include enhanced plant growth and development .
Chemical Synthesis
Plant Growth Regulation
Pharmaceutical Research
- “(2,4,7-trimethyl-1H-indol-3-yl)acetic acid” could potentially be used as a pesticide or biocidal product .
Food and Drug Industry
Pesticide or Biocidal Product Use
Laboratory Chemicals
- This compound is often used as a building block in chemical research . It can be used in the synthesis of a variety of complex organic molecules .
- The methods of application would involve controlled reactions with various reagents under specific conditions .
- The outcomes of these applications could include the creation of new compounds with potential applications in various fields .
- Indole derivatives have potential applications in material science . They could be used in the development of new materials with unique properties .
- The methods of application would involve incorporating the compound into different materials and studying its effects on their properties .
- The outcomes of these applications could include the development of new materials with improved properties .
- Indole derivatives could potentially be used in environmental science . For example, they could be used in the development of new methods for pollution control .
- The methods of application would involve testing the compound’s effectiveness in controlling various forms of pollution .
- The outcomes of these applications could include the development of more effective methods for pollution control .
Chemical Research
Material Science
Environmental Science
Safety And Hazards
Propriétés
IUPAC Name |
2-(2,4,7-trimethyl-1H-indol-3-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-7-4-5-8(2)13-12(7)10(6-11(15)16)9(3)14-13/h4-5,14H,6H2,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYXJMABOXFXKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(NC2=C(C=C1)C)C)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80281375 |
Source


|
| Record name | (2,4,7-trimethyl-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80281375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4,7-trimethyl-1H-indol-3-yl)acetic acid | |
CAS RN |
5435-43-8 |
Source


|
| Record name | NSC21434 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21434 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2,4,7-trimethyl-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80281375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-oxo-2,3-dihydro-1H-benzo[D]imidazole-1-carboxylate](/img/structure/B1267833.png)

![9-Azabicyclo[6.2.0]decan-10-one](/img/structure/B1267835.png)










